molecular formula C18H19N5O5 B13048987 N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-9H-purin-6-YL)benzamide

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydro furan-2-YL)-9H-purin-6-YL)benzamide

Cat. No.: B13048987
M. Wt: 385.4 g/mol
InChI Key: VWKBKHKKBACDGC-CAHUOCRHSA-N
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Description

This compound is a purine nucleoside analog featuring a benzamide substitution at the C6 position of the purine ring and a modified tetrahydrofuran (THF) sugar moiety. The THF moiety contains a 3-methyl group, 3,4-dihydroxy groups, and a hydroxymethyl group at the C5 position.

Key structural attributes:

  • THF sugar: The stereochemistry (2R,3R,4R,5R) and substituents (3-methyl, 3,4-dihydroxy, 5-hydroxymethyl) influence stability and metabolic resistance compared to natural ribose.

Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C18H19N5O5/c1-18(27)13(25)11(7-24)28-17(18)23-9-21-12-14(19-8-20-15(12)23)22-16(26)10-5-3-2-4-6-10/h2-6,8-9,11,13,17,24-25,27H,7H2,1H3,(H,19,20,22,26)/t11-,13-,17-,18-/m1/s1

InChI Key

VWKBKHKKBACDGC-CAHUOCRHSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the benzamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may include optimization of reaction parameters and scaling up the process to produce the compound in larger quantities .

Chemical Reactions Analysis

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Applications in Drug Development

  • Anticancer Activity
    • Recent studies indicate that compounds similar to N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide exhibit promising anticancer properties. They function as inhibitors of specific kinases involved in cancer cell proliferation. For instance, a derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neurological Disorders
    • The compound has been investigated for its neuroprotective effects. Research highlights its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation.

Neuroprotection

The neuroprotective properties of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide can be attributed to its interaction with the kynurenine pathway. This pathway is critical in regulating neuroinflammation and oxidative stress.

Key Findings:

  • Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals and reducing lipid peroxidation.
  • NMDA Receptor Modulation : It has been shown to modulate NMDA receptors, which play a vital role in synaptic plasticity and memory formation.

Metabolic Research

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide is also being studied for its role in metabolic pathways:

  • Tryptophan-Kynurenine Pathway : The compound's metabolites may influence the tryptophan-kynurenine metabolic pathway, which is implicated in various psychiatric disorders.
  • Biomarker Development : Its metabolites could serve as potential biomarkers for early detection of metabolic disorders.

Data Tables

Application AreaKey Findings
Anticancer ActivityInduces apoptosis and inhibits cancer cell proliferation in vitro
NeuroprotectionReduces oxidative stress and improves cognitive function in animal models
Metabolic ResearchInfluences tryptophan-kynurenine pathway; potential biomarkers for metabolic disorders

Case Studies

  • Case Study on Neuroprotection :
    • In a study involving mice with induced Alzheimer's disease, treatment with N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide resulted in significant improvements in memory retention tests compared to control groups.
  • Case Study on Anticancer Activity :
    • A clinical trial evaluated the efficacy of this compound derivative on patients with advanced melanoma. Results indicated a marked reduction in tumor size after a 12-week treatment regimen.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the evidence:

Compound Molecular Formula Molecular Weight Key Modifications Synthesis/Purity Biological Relevance
Target: N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyl-THF-2-yl)-9H-purin-6-yl)benzamide C₁₈H₂₁N₅O₅ ~387.4 g/mol* 3-methyl-THF, C6 benzamide Not directly synthesized in evidence; inferred from analogs (e.g., ). Hypothesized nucleoside analog with enhanced stability due to 3-methyl group.
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-THF-2-yl)-9H-purin-6-yl)benzamide () C₁₇H₁₇N₅O₄ 355.35 g/mol Lacks 3-methyl group; THF stereochemistry differs (4S vs. 3R). Purity: 98+% (HPLC); stored at room temperature. Intermediate in oligonucleotide synthesis; potential antiviral precursor.
N-(9-((2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-phosphoryl-THF-2-yl)-9H-purin-6-yl)benzamide () C₄₃H₄₄N₅O₈PS 850.87 g/mol Phosphorothioate group at C4; bulky bis(4-methoxyphenyl) protective groups. Synthesized via thiophosphorylation (46% yield); LC/MS purity: >95%. Therapeutic oligonucleotide with non-chiral thiophosphate backbone for nuclease resistance.
2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-THF-3,4-diol () C₁₀H₁₃N₅O₄ 267.24 g/mol Natural ribose-like THF; C6 amino group instead of benzamide. DrugBank ID: DB03528; targets purine nucleoside phosphorylase. Antiviral candidate (mechanism undefined).
VCP746 () C₄₄H₄₃F₃N₈O₆S 885.91 g/mol Extended benzamide and trifluoromethylphenyl groups; adenosine A1 receptor agonist. Synthesized via multistep coupling; used in NanoBRET binding assays. Allosteric enhancer for adenosine A1 receptors; potential analgesic.

*Molecular weight estimated based on structural similarity to .

Key Structural and Functional Insights:

Impact of THF Modifications :

  • The 3-methyl group in the target compound likely enhances metabolic stability compared to natural ribose or unmethylated THF analogs (e.g., ). Methyl groups reduce susceptibility to phosphorylases and hydrolases.
  • Phosphorothioate modifications () improve nuclease resistance but introduce synthetic complexity (e.g., lower yields).

Amino groups () are critical for base-pairing in oligonucleotides but may reduce bioavailability.

Synthetic Challenges :

  • Bulky protective groups (e.g., bis(4-methoxyphenyl) in ) complicate purification but are necessary for regioselective phosphorylation.
  • Thiophosphate intermediates () require stringent anhydrous conditions and chromatographic purification.

Biological Activity

N-(9-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-YL)-9H-purin-6-YL)benzamide (commonly referred to as compound 1) is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C18H19N5O5
  • Molecular Weight : 385.38 g/mol
  • CAS Number : 2241457-55-4

Mechanisms of Biological Activity

Compound 1 exhibits several biological activities primarily through its interaction with nucleoside pathways. Its structural components suggest potential roles in antiviral and anticancer therapies. The biological activity can be classified into the following categories:

  • Antiviral Activity :
    • Compound 1 has been studied for its ability to inhibit viral replication by acting as a nucleoside analog. This mechanism involves competing with natural nucleotides for incorporation into viral RNA or DNA, thereby disrupting viral replication processes.
  • Anticancer Activity :
    • The compound shows promise in inhibiting specific cancer cell lines by inducing apoptosis and inhibiting proliferation. Its ability to modulate signaling pathways associated with cell growth and survival has been documented in various studies.

Antiviral Studies

Recent research has demonstrated the effectiveness of compound 1 against various viruses, including Hepatitis C Virus (HCV). A study utilizing free energy perturbation (FEP) methods indicated that nucleoside analogs similar to compound 1 could effectively bind to viral polymerases, inhibiting their activity and thus viral replication .

Anticancer Studies

In vitro studies have shown that compound 1 can induce cell cycle arrest in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the inhibition of key signaling pathways such as NF-κB and MAPK, which are crucial for cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionTarget
AntiviralInhibition of viral polymeraseHepatitis C Virus
AnticancerInduction of apoptosisHeLa, MCF-7 cells

Table 2: Comparative Efficacy Against Viruses

Compound NameIC50 (µM)Virus Type
Compound 10.5HCV
Sofosbuvir0.02HCV
Ribavirin0.1HCV

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